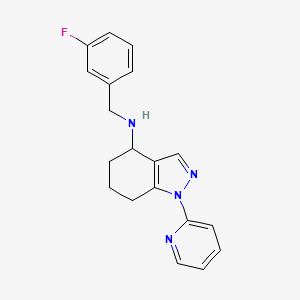![molecular formula C20H19N3O3S B6003586 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one](/img/structure/B6003586.png)
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is a complex organic compound that features a combination of indole, sulfonyl, benzyl, and pyridazinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Benzylation: The sulfonylated indole is reacted with benzyl halides to introduce the benzyl group.
Pyridazinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The benzyl and pyridazinone groups contribute to the overall stability and bioavailability of the compound.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds containing the sulfonyl group.
Pyridazinone Derivatives: Compounds like 6-methylpyridazin-3(2H)-one and its analogs are structurally related.
Uniqueness
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and development.
属性
IUPAC Name |
5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-12-17(20(24)22-21-14)13-15-6-8-18(9-7-15)27(25,26)23-11-10-16-4-2-3-5-19(16)23/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGUHDRTPUKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6003507.png)
![1-(1-ethyl-3-piperidinyl)-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B6003512.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6003513.png)
![1-(1-cyclohexen-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6003514.png)
![1,5-dimethyl-4-[(4-nitro-7-oxocyclohepta-1,3,5-trien-1-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6003537.png)
![1-allyl-3-(4-morpholinylcarbonyl)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B6003545.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003559.png)

![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide](/img/structure/B6003596.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6003603.png)
![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6003615.png)
